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Compound of Interest |

4-Hydroxy-3,5-diiodophenylacetic
Compound Name:
acid
CAS No.: 1948-39-6
Cat. No.: B139732

Executive Summary & Compound Profile

4-Hydroxy-3,5-diiodophenylacetic acid (DIAC), also known as Diiodothyroacetic acid, is a
critical metabolic derivative of thyroid hormones and a potent thyromimetic agent.[1]
Structurally, it consists of a phenylacetic acid core with a phenolic hydroxyl group at the para
position, flanked by two iodine atoms at the meta positions (3 and 5).

This guide details the synthesis of DIAC via Electrophilic Aromatic lodination. Unlike generic
protocols, this document focuses on the "Gold Standard" aqueous alkaline method, prioritized
for its scalability, high yield (>90%), and avoidance of hazardous chlorinated solvents. A
secondary method using lodine Monochloride (ICl) is provided for specific anhydrous
applications.
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Property Data

CAS Number 1155-40-4

Molecular Formula CsHel20s3

Molecular Weight 403.94 g/mol

Melting Point 216.5-217.5 °C (dec.)[1][2]

Soluble in dilute alkali (NaOH, KOH); sparingly

Solubilit
Y soluble in water/acid; soluble in EtOH.

Retrosynthetic Analysis & Mechanistic Logic

To understand the synthesis, we must deconstruct the target molecule. The synthesis relies on
the high electron density of the phenol ring, which directs electrophiles to the ortho positions
relative to the hydroxyl group.

Mechanistic Insight

The reaction proceeds via Electrophilic Aromatic Substitution (EAS).

o Activation: In basic media (NaOH), the starting material (4-hydroxyphenylacetic acid) exists
as a dianion (carboxylate and phenoxide). The phenoxide oxygen is a powerful electron-
donating group (EDG), significantly activating the ring.

» Substitution: The electrophilic iodine species (generated from

) attacks the positions ortho to the phenoxide.

o Selectivity: Because the alkyl group (acetic acid tail) is weakly activating/directing but the
phenoxide is strongly activating, substitution occurs exclusively at the 3 and 5 positions.
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Precursor: 4-Hydroxyphenylacetic acid

Reagent: 12 / Kl (aq)
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Figure 1: Retrosynthetic disconnection showing the reliance on Electrophilic Aromatic
Substitution.

Primary Protocol: Aqueous Alkaline lodination
Status: Gold Standard (High Yield, Scalable, Green Chemistry Compatible)[1]

This method utilizes the solubility of the starting material in base and the insolubility of the di-
iodo product in acid to drive purification.

Reagents & Materials[1][2][3][4][5][6][7][8]
¢ Substrate: 4-Hydroxyphenylacetic acid (0.1 mol, ~15.2 g)
 lodinating Agent: lodine (

, 50.8 g) + Potassium lodide (KI, 50.8 g) dissolved in Water (250 mL).
¢ Solvent/Base: 0.5N Sodium Hydroxide (NaOH, 800 mL).
¢ Quenching Agent: Sodium Bisulfite (

) or Sulfur Dioxide (

)-[1]
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¢ Acidifier: Concentrated HCI or dilute

Step-by-Step Methodology
Phase 1: Solubilization & Activation[1]

o Preparation: In a 2L round-bottom flask equipped with a magnetic stir bar and an addition
funnel, dissolve 0.1 mol (15.2 g) of 4-hydroxyphenylacetic acid in 800 mL of 0.5N NaOH.

o Expert Note: The solution must be clear. The high volume of dilute base ensures the
starting material is fully deprotonated (dianion form), maximizing regioselectivity.

Phase 2: Electrophilic Addition

 lodine Solution Prep: In a separate beaker, dissolve 50.8 g of Kl in 250 mL of distilled water,
then add 50.8 g of solid lodine. Stir until fully dissolved to form the dark red

complex.

o Addition: Add the lodine/KI solution dropwise to the stirred phenoxide solution at room
temperature over 30—45 minutes.

o Visual Check: The solution will initially absorb the iodine color. As the reaction completes,
a persistent dark color indicates excess iodine.

o Self-Validating Step: If the color fades instantly, the reaction is consuming iodine. If the
color persists immediately, check stirring or pH (must be basic).

Phase 3: Workup & Isolation

 Acidification: Cool the reaction mixture to 0-5 °C in an ice bath.
o Precipitation: Slowly acidify the mixture to pH 2-3.
o Option A (Preferred): Bubble

gas or add sodium bisulfite solution. This serves two purposes: it lowers the pH and
reduces excess iodine (quenching), turning the supernatant from red/brown to
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clear/yellow.

o Option B: Use dilute HCLI.[3] If using HCI, you must add a separate reduction step (sodium
thiosulfate/bisulfite) to remove residual iodine.

« Filtration: A voluminous precipitate will form.[4] Filter via vacuum filtration (Buchner funnel).
Wash the cake with cold water (3 x 50 mL) to remove inorganic salts (Nal, KCI).

Phase 4: Purification
o Reprecipitation (The Purity Lock):

o Dissolve the crude wet cake in saturated Sodium Bicarbonate (

) solution.

o Filter off any insoluble impurities (mono-iodinated byproducts often have different solubility
profiles).

o Re-acidify the filtrate with dilute HCI to reprecipitate the pure product.
o Crystallization: Recrystallize from agueous ethanol (EtOH/Water 50:50).

o Yield: Expect ~92% (approx. 37 g).

o Appearance: White to off-white needles.

Alternative Protocol: lodine Monochloride (ICI)

Status: Anhydrous / High Reactivity Use Case: When water-free conditions are required or for
substrates with lower reactivity.

Dissolution: Dissolve 0.1 mol of 4-hydroxyphenylacetic acid in Glacial Acetic Acid (150 mL).

Reagent Prep: Dissolve lodine Monochloride (ICl, slight excess, ~0.22 mol) in Glacial Acetic
Acid (50 mL).

Reaction: Add ICI solution dropwise. Heat gradually to 80 °C for 20 minutes.

Workup: Dilute with water (500 mL). The product precipitates.[5][4][6][7]
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¢ Wash: Wash with 5% Sodium Sulfite to remove free iodine.[4]

¢ Note: ICl is corrosive and volatile. This method requires a fume hood and strict PPE.

Experimental Workflow Visualization

Start: 4-HPAA + 0.5N NaOH
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Figure 2: Operational workflow for the aqueous synthesis of DIAC.

Characterization & Data Summary

To validate the synthesis, compare your product against these standard metrics.

Metric Specification Notes
) ) Yellowing indicates free iodine

Appearance White to off-white powder o

contamination.[1]

] ] Sharp melting point indicates

Melting Point 216.5-217.5°C ) )

high purity.

Lower yields suggest
Yield 90 — 95% incomplete iodination or loss

during filtration.

~12.2 (br s, COOH), 9.3 (s,

NMR ( OH), 7.7 (s, 2H, Ar-H), 3.5 (s,
. DMSO-d6) 2H,
)

The aromatic signal is a singlet
(integration 2H) due to

symmetry.

Safety & Handling (E-E-A-T)

lodine (

): Causes severe burns and is a sensitizer. Do not inhale vapors. Weigh in a fume hood.

Potassium lodide (KI): Generally safe but protects

solubility.

Filtration: The product is a phenol derivative; wear gloves to prevent absorption.

Waste Disposal: Aqueous waste contains iodides. Do not mix with strong oxidizers (bleach)

as this will release toxic iodine gas. Dispose of halogenated organic waste separately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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